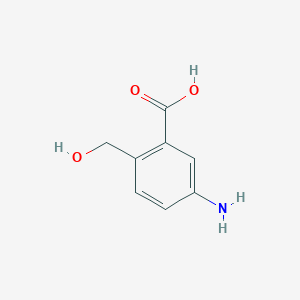5-Amino-2-(hydroxymethyl)benzoic acid
CAS No.:
Cat. No.: VC16690540
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9NO3 |
|---|---|
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 5-amino-2-(hydroxymethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12) |
| Standard InChI Key | VTSBPEQOYLJTLL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-amino-2-(hydroxymethyl)benzoic acid, reflects its substitution pattern: a carboxylic acid group at position 1, a hydroxymethyl group (-CHOH) at position 2, and an amino group (-NH) at position 5 (Figure 1) . The presence of polar functional groups enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, though quantitative solubility data remain unreported .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 854644-75-0 |
| Molecular Formula | |
| Molecular Weight | 167.16 g/mol |
| Predicted Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Spectroscopic Characterization
Though experimental spectral data for 5-amino-2-(hydroxymethyl)benzoic acid are scarce, analogous compounds provide insights. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives exhibit distinct -NMR signals for acetamido protons (~2.1 ppm) and aromatic protons (~6.8–7.5 ppm) . Similar shifts are anticipated for the amino and hydroxymethyl protons in this compound.
Synthetic Routes and Methodological Considerations
Classical Acylation Approaches
Acylation reactions represent a plausible pathway for synthesizing this compound. For example, 5-acetamido-2-hydroxy benzoic acid derivatives are synthesized via reactions between anhydrides or acyl chlorides and aminophenols . Adapting this method, 5-amino-2-(hydroxymethyl)benzoic acid could be obtained through selective protection and deprotection of functional groups.
Hypothetical Synthesis Pathway:
-
Nitration: Introduce a nitro group at position 5 of 2-(hydroxymethyl)benzoic acid.
-
Reduction: Reduce the nitro group to an amino group using catalytic hydrogenation.
-
Purification: Isolate the product via recrystallization or chromatography.
Catalytic Reduction Strategies
Research on 5,6-dihydro-4H-imidazo[1,5,4-d,e]quinoxaline-5-ones demonstrates the utility of palladium-catalyzed reductions for converting nitro groups to amines . Applying similar conditions (e.g., in formic acid) could facilitate the synthesis of 5-amino-2-(hydroxymethyl)benzoic acid from nitro precursors.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound could serve as a precursor for NSAID candidates. For instance, acetylation of the amino group might yield analogs with enhanced COX-2 selectivity .
Material Science Applications
The hydroxymethyl group’s reactivity makes it a candidate for polymer cross-linking or coordination chemistry. Benzoic acid derivatives are often employed in metal-organic frameworks (MOFs) due to their chelating properties .
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Selective functionalization without protecting groups remains challenging.
-
Data Gaps: Experimental data on solubility, stability, and bioactivity are urgently needed.
Future studies should prioritize: -
In-vivo Toxicity Profiling: Assess metabolite safety and organ-specific effects.
-
Structure-Activity Relationships: Systematically modify substituents to optimize pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume